Z-Phe-ome

描述

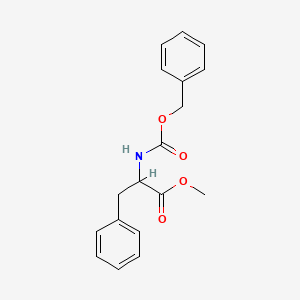

Z-Phe-ome is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzyloxycarbonylamino group attached to a phenylpropionic acid methyl ester backbone. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Z-Phe-ome typically involves the esterification of 2-(Benzyloxycarbonylamino)-3-phenylpropionic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve techniques such as crystallization or chromatography to obtain the desired product with high purity.

化学反应分析

Protective Group Chemistry

Z-Phe-OMe employs two protective groups:

-

Benzyloxycarbonyl (Z) : Protects the α-amino group of phenylalanine, preventing undesired side reactions during peptide coupling .

-

Methyl Ester (OMe) : Blocks the carboxyl group, facilitating solubility in organic solvents and enabling selective activation for peptide bond formation .

Key Stability and Reactivity:

-

The Z group is stable under acidic and basic conditions but removable via catalytic hydrogenation (H₂/Pd) or HBr in acetic acid .

-

The methyl ester hydrolyzes under alkaline conditions (e.g., NaOH) to regenerate the free carboxylic acid .

Reaction Mechanism:

-

Substrate Binding : Z-Asp binds to the thermolysin active site via coordination to the catalytic zinc ion .

-

Nucleophilic Attack : The amino group of Phe-OMe attacks the activated carbonyl of Z-Asp, forming a tetrahedral intermediate .

-

Product Precipitation : The product (Z-Asp-Phe-OMe) precipitates as an insoluble salt, driving the reaction equilibrium toward synthesis .

Kinetic Parameters:

| Parameter | Z-Asp (Kₘ) | Phe-OMe (Kₘ) | kₐₜₖ/Kₘ (mM⁻¹ min⁻¹) |

|---|---|---|---|

| Aqueous solvent | 300 mM | 10 mM | 0.160 |

| Biphasic solvent | 250 mM | 2.8 mM | 0.142 |

Reagents and Conditions:

-

BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) : Activates the carboxylate for nucleophilic attack .

-

HOBt (1-hydroxybenzotriazole) : Suppresses oxazolone formation, minimizing stereomutation .

Stereochemical Considerations:

-

Oxazolone Intermediates : Base-catalyzed enolization of activated this compound leads to racemization. HOBt reduces this by stabilizing the active ester .

-

Epimerization Rates : <1% under optimized conditions (0°C, DIEA as base) .

Z Group Removal:

-

Catalytic Hydrogenation : H₂/Pd in methanol yields Phe-OMe .

-

Acidolysis : HBr in trifluoroacetic acid (TFA) cleaves the Z group without affecting the methyl ester .

Methyl Ester Hydrolysis:

Stability Under Reaction Conditions

| Condition | Effect on this compound | Reference |

|---|---|---|

| Acidic (pH 2–5) | Stable (Z group intact) | |

| Basic (pH >10) | Methyl ester hydrolysis | |

| Oxidative (H₂O₂) | Z group oxidation to benzaldehyde |

科学研究应用

Peptide Synthesis

Z-Phe-ome plays a crucial role in the synthesis of peptides, particularly in the context of developing methods that minimize epimerization during peptide bond formation.

Case Study: Ball Milling Technique

A study demonstrated the effectiveness of ball milling for synthesizing tripeptides involving this compound. The reaction of Z-Phe-Val-OH with HCl·H-Cys(Bn)-OMe yielded the tripeptide Z-Phe-Val-Cys(Bn)-OMe with an impressive yield of nearly 100% without detectable epimerization. This method showcases the potential of mechanochemistry in producing oligopeptides efficiently while maintaining stereochemical integrity .

Table 1: Peptide Synthesis Yields Using this compound

| Peptide Composition | Yield (%) | Epimerization Detected |

|---|---|---|

| Z-Phe-Val-Cys(Bn)-OMe | ~100 | No |

| Z-Phe-D-Val-Leu2-OBn | 91 | 2% |

| Z-Phe-Val-Leu3-OBn | >91 | Negligible |

Drug Development

This compound's structural characteristics make it a valuable component in drug development, particularly for designing bioactive peptides.

Case Study: Anticancer Peptides

Research indicates that peptides incorporating this compound can enhance biological activity against cancer cells. The incorporation of this compound into peptide sequences has been shown to improve selectivity and potency, making it a candidate for further investigation in therapeutic applications .

Material Science

The self-assembly properties of modified amino acids, including this compound, have implications in material science, particularly in creating novel biomaterials.

Case Study: Self-assembled Structures

Studies have reported that Z-Phe-OH (the free acid form) can self-assemble into well-defined morphologies such as fibers and spherical structures under controlled conditions. These self-assembled structures were characterized using various microscopic techniques, indicating potential applications in drug delivery systems and tissue engineering .

Table 2: Self-assembly Morphologies of Modified Amino Acids

| Amino Acid Modification | Morphology Type | Characterization Technique |

|---|---|---|

| Z-Phe-OH | Fibers | Microscopy |

| Z-Trp-OH | Spherical | Spectroscopy |

| Fmoc-Tyr(tbu)-OH | Flower-like | Microscopy |

作用机制

The mechanism of action of Z-Phe-ome involves its interaction with specific molecular targets. The benzyloxycarbonylamino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. Additionally, the ester group can undergo hydrolysis, releasing the active acid form that can further interact with biological targets.

相似化合物的比较

Similar Compounds

2-(Benzyloxycarbonylamino)-3-phenylpropionic acid: The parent acid form of the ester.

3-Phenylpropionic acid methyl ester: Lacks the benzyloxycarbonylamino group.

2-(Benzyloxycarbonylamino)-3-phenylpropionic acid ethyl ester: An ethyl ester analog.

Uniqueness

Z-Phe-ome is unique due to the presence of both the benzyloxycarbonylamino and ester groups, which confer distinct reactivity and binding properties. This combination makes it a valuable intermediate in synthetic chemistry and a useful tool in biochemical research.

属性

分子式 |

C18H19NO4 |

|---|---|

分子量 |

313.3 g/mol |

IUPAC 名称 |

methyl 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate |

InChI |

InChI=1S/C18H19NO4/c1-22-17(20)16(12-14-8-4-2-5-9-14)19-18(21)23-13-15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3,(H,19,21) |

InChI 键 |

BBACSHIJBOGXKL-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。